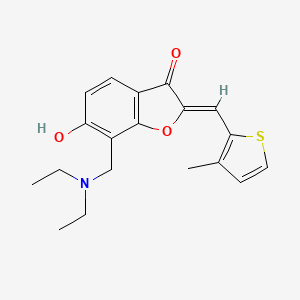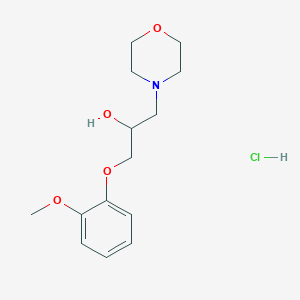![molecular formula C12H16Cl2N2O B2891017 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride CAS No. 31842-24-7](/img/structure/B2891017.png)
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride” is a chemical compound used in scientific research . It exhibits properties that make it ideal for various applications, such as drug development, fluorescence labeling, and biological studies. The compound has a molecular weight of 275.18 .
Molecular Structure Analysis
The compound’s IUPAC name is “4-((dimethylamino)methyl)quinolin-3-ol dihydrochloride” and its InChI Code is "1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H" . This indicates the presence of a quinoline core structure with a dimethylamino methyl group attached at the 4th position and a hydroxyl group at the 3rd position.科学的研究の応用
Synthesis and Cytotoxic Activity
Research has shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines starting from 4-dimethylaminomethylene-quinolone derivatives. These compounds exhibited potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, suggesting potential for cancer therapy (Deady et al., 2003).
Anticancer Activity of Synthetic Makaluvamine Analogues
A study designed to evaluate the structure-activity relationship of makaluvamine analogs, including quinolinone derivatives, found significant in vitro and in vivo anticancer activity, especially against breast cancer cell lines. This suggests the compound's derivatives could serve as a basis for developing novel anticancer agents (Wang et al., 2009).
Pharmacological Activity Study
Derivatives of dimethylaminopyrano[3,2-c]quinolin-2-ones were synthesized and their pharmacological activities were studied, indicating a methodological approach to exploring therapeutic potentials (Nesterova et al., 1995).
Alzheimer's Disease Research
A novel 8-OH quinoline derivative was explored for targeting amyloid β in Alzheimer's disease. This compound showed potential in altering the Aβ-PET signal in subjects with prodromal or mild Alzheimer's, suggesting a new avenue for treatment research (Villemagne et al., 2017).
Antituberculosis Activity
Quinolin-3-ylbutan-2-ols with antituberculosis activity were synthesized, with some compounds reaching clinical trial stages, highlighting their potential use in clinical practice for treating tuberculosis (Omel’kov et al., 2019).
Corrosion Inhibition Studies
Pyran derivatives, including those with a quinoline moiety, were studied for their corrosion inhibiting effects on mild steel in HCl, demonstrating the compound's utility beyond biomedical applications to include industrial applications as well (Khattabi et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCEGKOPFZNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)
![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)